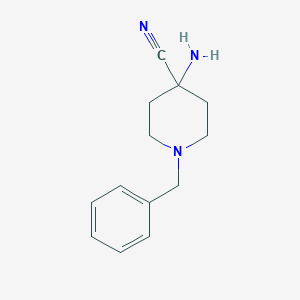

4-Amino-1-benzylpiperidine-4-carbonitrile

Vue d'ensemble

Description

“4-Amino-1-benzylpiperidine-4-carbonitrile” is a chemical compound with a molecular weight of 215.3 . It is used as a versatile heterocyclic building block in the synthesis of pharmaceutical compounds . It has been found to have potential applications as a highly selective inhibitor of p38a mitogen-activated protein kinase, antiplasmodial compounds, dual activity cholinesterase and Aβ-aggregation inhibitors, and muscarinic acetylcholine receptor antagonist and beta 2 adrenoceptor agonists .

Synthesis Analysis

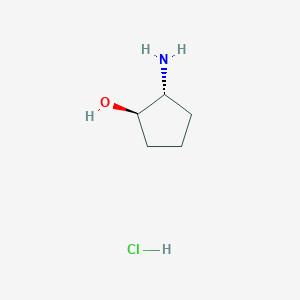

The synthesis of “4-Amino-1-benzylpiperidine-4-carbonitrile” involves the reaction of ammonium chloride with aqueous ammonia and 1-benzylpiperidin-4-one . Sodium cyanide is then added, and the mixture is stirred for 24 hours. The reaction mixture is then partitioned between water and DCM. The organic phase is dried over MgSO4, filtered, and concentrated in vacuo to yield a residue. The residue is purified by flash chromatography to yield the desired product .Molecular Structure Analysis

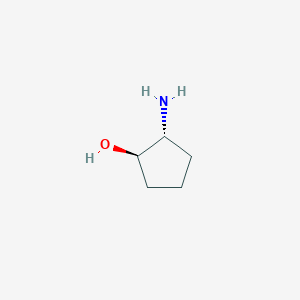

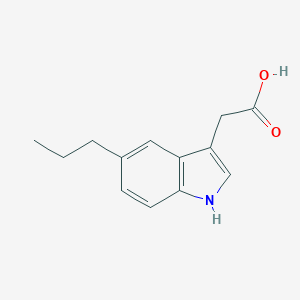

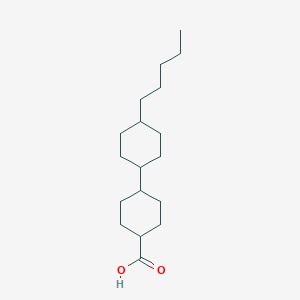

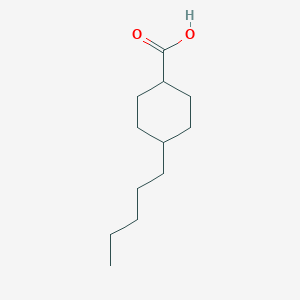

The molecular structure of “4-Amino-1-benzylpiperidine-4-carbonitrile” is represented by the linear formula C13H17N3 . The InChI code for this compound is 1S/C13H17N3/c14-11-13(15)6-8-16(9-7-13)10-12-4-2-1-3-5-12/h1-5H,6-10,15H2 .Physical And Chemical Properties Analysis

“4-Amino-1-benzylpiperidine-4-carbonitrile” is a solid compound . It has a molecular weight of 215.3 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique

Medicine: Potential Therapeutic Agent Synthesis

4-Amino-1-benzylpiperidine-4-carbonitrile: is explored in medicinal chemistry for its potential to act as a precursor in the synthesis of therapeutic agents . Its structure is amenable to modifications that can lead to the development of highly selective inhibitors of enzymes like p38α mitogen-activated protein kinase, which are significant in the treatment of inflammatory diseases.

Biotechnology: Proteomics Research

In biotechnology, particularly in proteomics research, this compound serves as a specialty product. It is utilized in the study of proteins and peptides, which are essential in understanding biological processes and developing biotechnological applications .

Materials Science: Organic Electronics

The compound’s solid form and stability under inert conditions make it a candidate for use in organic electronics. Its molecular structure could be valuable in the design of organic semiconductors, which are used in a variety of applications, including solar cells and light-emitting diodes .

Environmental Science: Analytical Studies

Environmental scientists may use 4-Amino-1-benzylpiperidine-4-carbonitrile in analytical studies to understand environmental processes or pollutants. Its properties can help in the development of new analytical methods for detecting complex environmental samples .

Analytical Chemistry: Chromatography and Spectroscopy

This compound is relevant in analytical chemistry, where it can be used as a standard or reagent in chromatographic and spectroscopic methods. These techniques are crucial for the qualitative and quantitative analysis of substances .

Pharmacology: Drug Discovery

In pharmacology, 4-Amino-1-benzylpiperidine-4-carbonitrile is involved in the discovery of new drugs. It has been associated with the development of dual-activity cholinesterase and Aβ-aggregation inhibitors, which have implications for treating neurodegenerative diseases like Alzheimer’s .

Organic Synthesis: Intermediate for Complex Molecules

The compound is a versatile intermediate in organic synthesis. It is used to create more complex molecules, which can have various applications ranging from pharmaceuticals to agrochemicals .

Safety and Hazards

“4-Amino-1-benzylpiperidine-4-carbonitrile” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Propriétés

IUPAC Name |

4-amino-1-benzylpiperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c14-11-13(15)6-8-16(9-7-13)10-12-4-2-1-3-5-12/h1-5H,6-10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFZBGLUEBXSBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C#N)N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443415 | |

| Record name | 4-amino-1-benzylpiperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-benzylpiperidine-4-carbonitrile | |

CAS RN |

136624-42-5 | |

| Record name | 4-amino-1-benzylpiperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1-benzylpiperidine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.